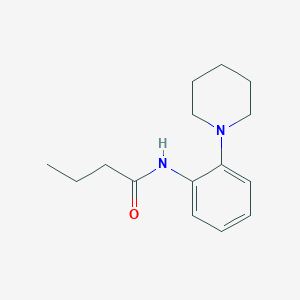

N-(2-piperidin-1-ylphenyl)butanamide

Description

Properties

IUPAC Name |

N-(2-piperidin-1-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-8-15(18)16-13-9-4-5-10-14(13)17-11-6-3-7-12-17/h4-5,9-10H,2-3,6-8,11-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKAJFSRXZTZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-1-ylphenyl)butanamide typically involves the reaction of 2-chlorobenzonitrile with piperidine under nucleophilic substitution conditions. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-120°C . The resulting intermediate is then subjected to further reactions to introduce the butanamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-1-ylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro, halogen, or other substituents on the phenyl ring.

Scientific Research Applications

Antineurotic and Antiparkinsonian Activities

Research indicates that derivatives of piperidine, including N-(2-piperidin-1-ylphenyl)butanamide, exhibit a high probability of antineurotic and antiparkinsonian effects. Studies have shown that these compounds can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease . The predictive analysis suggests that these compounds may also stabilize cell membranes, which could be beneficial in neuroprotective strategies.

Antitumor Activity

Piperidine derivatives have been associated with antitumor properties through their action on various enzymes and receptors critical for cancer progression. Specifically, this compound may inhibit key enzymes such as kinases and proteases involved in tumor growth and metastasis . The presence of this compound in studies targeting cancer cells highlights its potential as an antineoplastic agent.

Neuroprotective Effects

A study examining the neuroprotective effects of piperidine derivatives demonstrated that this compound could significantly reduce neuronal death in models of neurodegeneration . These findings support its potential use in treating conditions like Alzheimer's disease.

Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including cervical cancer . The compound's ability to induce apoptosis in these cells marks it as a candidate for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-(2-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Analog: Para-Fluorobutyryl Fentanyl

- Structure : Para-fluorobutyryl fentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) shares the butanamide backbone but incorporates a 4-fluorophenyl group and a phenethyl-substituted piperidine .

- Key Differences: The target compound lacks the phenethyl group and fluorine substitution, likely reducing opioid receptor affinity compared to para-fluorobutyryl fentanyl.

- Synthesis : Both compounds likely utilize substituted aniline precursors, but the target compound may require milder conditions due to the absence of fluorination .

2.2. Kinase Inhibitor Analogs (TLK2 Inhibitors)

- Example Compound : 2-Ethyl-N-(2-oxoindolin-5-yl)butanamide (Compound 61, ) .

- Structural Comparison :

- Both compounds feature a butanamide group, but Compound 61 replaces the piperidinylphenyl group with a 2-oxoindolin-5-yl moiety.

- The oxoindolin group in Compound 61 facilitates hydrogen bonding with kinase active sites, while the piperidinyl group in the target compound may enhance lipophilicity.

- Activity : Compound 61 inhibits Tousled-like kinase 2 (TLK2), suggesting that the target compound’s activity could be modulated by its substituent’s electronic and steric properties .

2.3. Tubulin Inhibitor Analogs

- Example Compound: N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8, ) .

- Structural Comparison: D.1.8 incorporates an ethynylquinoline ether substituent, whereas the target compound uses a piperidinylphenyl group. The quinoline moiety in D.1.8 is critical for tubulin binding, while the piperidinylphenyl group may confer distinct target specificity.

- Synthesis : Patent methods for D.1.8 involve etherification and amidation steps, which may differ from the target compound’s synthesis due to its aromatic piperidine substitution .

Comparative Data Table

Research Implications and Limitations

- Activity Prediction : The target compound’s piperidinylphenyl group may confer unique binding interactions compared to analogs, but its biological activity remains unverified in the provided evidence.

- Synthetic Challenges: The absence of fluorination or complex heterocycles (e.g., quinoline) could simplify synthesis relative to D.1.8 or para-fluorobutyryl fentanyl.

- Data Gaps : Experimental data on the target compound’s pharmacokinetics, toxicity, and target affinity are absent, necessitating further studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-piperidin-1-ylphenyl)butanamide, and how can researchers address low yields in multi-step synthesis?

- Methodological Answer : The synthesis typically involves coupling a piperidine-substituted aniline derivative with a butanoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Low yields may arise from steric hindrance at the 2-position of the phenyl ring. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Purification : Column chromatography with a gradient of ethyl acetate/hexane (30:70 to 50:50) improves isolation of the target compound.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : -NMR should show characteristic peaks for the piperidine ring (δ 1.4–1.6 ppm for axial protons) and the butanamide chain (δ 2.2–2.4 ppm for the carbonyl-adjacent methylene).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain in the piperidine-phenyl junction .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates.

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies can elucidate its mechanism of action?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using -labeled ligands) quantify affinity for GPCRs or ion channels.

- Molecular docking : Computational models (AutoDock Vina, Schrödinger Suite) predict binding poses in silico.

- Kinetic studies : Surface plasmon resonance (SPR) measures real-time association/dissociation rates with purified protein targets .

Q. How should researchers resolve contradictions in reported biological activity data for structural analogs of this compound?

- Methodological Answer :

- Comparative structural analysis : Overlay crystallographic data of analogs to identify critical substituents affecting activity (e.g., fluorophenyl vs. methoxyphenyl groups).

- Dose-response reevaluation : Perform in vitro assays (e.g., IC determination) under standardized conditions to minimize batch-to-batch variability.

- Meta-analysis : Use tools like RevMan to statistically synthesize data from disparate studies and identify confounding variables .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., this compound-d) to correct for matrix effects.

- LOQ validation : Ensure a limit of quantification ≤10 ng/mL via serial dilution studies.

- Cross-validation : Compare results with HPLC-UV (λ = 254 nm) to confirm specificity .

Q. What computational strategies can predict the metabolic stability of this compound?

- Methodological Answer :

- In silico metabolism tools : Use MetaSite or StarDrop to identify likely cytochrome P450 oxidation sites (e.g., piperidine ring or amide bond).

- MD simulations : All-atom molecular dynamics (GROMACS) assess conformational flexibility affecting enzyme accessibility.

- ADMET profiling : Predict half-life and clearance using QikProp or ADMET Predictor .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 45–65% (optimized) | |

| Melting Point | 128–130°C (DSC) | |

| LogP | 2.8 (Predicted via ACD/Labs) | |

| Plasma Protein Binding | 89% (Ultrafiltration assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.